molecular formula C13H10O2 B12556189 Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol CAS No. 143305-10-6

Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol

Cat. No.: B12556189
CAS No.: 143305-10-6
M. Wt: 198.22 g/mol
InChI Key: MFRWDMJUJXYQRE-UHFFFAOYSA-N
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Description

Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol is a polyacetylene compound characterized by multiple carbon-carbon triple bonds and hydroxyl groups This compound is part of a broader class of polyacetylenes, which are known for their unique structural and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tridec-3-ene-5,7,9,11-tetrayne-1,2-diol typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the compound. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various ethers or esters.

Scientific Research Applications

Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex polyacetylenes and other organic molecules.

    Biology: It has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use in developing new pharmaceuticals with unique mechanisms of action.

    Industry: The compound’s unique structural properties make it useful in materials science, particularly in the development of advanced polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tridec-3-ene-5,7,9,11-tetrayne-1,2-diol involves its interaction with various molecular targets. The compound’s multiple triple bonds and hydroxyl groups allow it to form strong interactions with enzymes and other proteins, potentially inhibiting their activity. Additionally, its ability to undergo oxidation and reduction reactions can lead to the generation of reactive oxygen species, which can further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tridec-1-ene-3,5,7,9,11-pentayne: This compound has a similar structure but with one less hydroxyl group.

    1-Tridecene: A simpler compound with only one double bond and no triple bonds.

    (E)-1,3-Tridecadiene-5,7,9,11-tetrayne: Another polyacetylene with a similar backbone but different stereochemistry.

Uniqueness

Tridec-3-ene-5,7,9,11-tetrayne-1,2-diol is unique due to its combination of multiple triple bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

143305-10-6

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

tridec-3-en-5,7,9,11-tetrayne-1,2-diol

InChI

InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h10-11,13-15H,12H2,1H3

InChI Key

MFRWDMJUJXYQRE-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC#CC#CC=CC(CO)O

Origin of Product

United States

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